N-(2-ethoxyethyl)-N'-phenylthiourea
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Overview
Description
N-(2-ethoxyethyl)-N'-phenylthiourea (EPTU) is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its pharmacological properties and potential applications in scientific research. EPTU is a white crystalline solid that is soluble in polar solvents such as water and ethanol.
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)-N'-phenylthiourea involves the formation of a stable complex with the target enzyme through the thiourea group. This complex formation leads to the inhibition of enzyme activity, which can have downstream effects on cellular processes.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have potential applications in the treatment of skin disorders such as hyperpigmentation and acne.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-ethoxyethyl)-N'-phenylthiourea in lab experiments is its high solubility in polar solvents, which makes it easy to prepare solutions of known concentrations. However, this compound can be sensitive to light and air, which can lead to degradation over time. Additionally, this compound has been shown to have low stability in acidic conditions, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-(2-ethoxyethyl)-N'-phenylthiourea. One area of interest is the development of this compound-based metal complexes for use in catalysis and drug delivery. Another area of interest is the investigation of this compound's potential applications in the treatment of skin disorders, particularly hyperpigmentation and acne. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2-ethoxyethyl)-N'-phenylthiourea involves the reaction between phenylisothiocyanate and 2-ethoxyethylamine in the presence of a catalyst such as potassium hydroxide. The reaction yields this compound as the main product, which can be purified through recrystallization.
Scientific Research Applications
N-(2-ethoxyethyl)-N'-phenylthiourea has been widely used in scientific research as a biochemical tool to study the role of thiourea derivatives in various cellular processes. It has been shown to inhibit the activity of several enzymes, including tyrosinase, peroxidase, and urease. This compound has also been used as a ligand in the synthesis of metal complexes for potential applications in catalysis and drug delivery.
properties
IUPAC Name |
1-(2-ethoxyethyl)-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-2-14-9-8-12-11(15)13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOVEDKIRIJGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=S)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367139 |
Source
|
Record name | 1-(2-ethoxyethyl)-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55409-90-0 |
Source
|
Record name | 1-(2-ethoxyethyl)-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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